

# A Technical Guide to the Physicochemical Properties of Monalazone Disodium

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## Compound of Interest

Compound Name: Monalazone disodium

Cat. No.: B1614637

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## Introduction

**Monalazone disodium**, the disodium salt of 4-(N-chlorosulfamoyl)benzoic acid, is a compound recognized for its antiseptic and spermicidal properties.[1] Structurally, it belongs to the class of sulfonylbenzoic acid derivatives and is closely related to halazone.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **Monalazone disodium**, offering critical data and methodologies for professionals in drug development and research.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) profile.

## Chemical Structure and Identity

- IUPAC Name: disodium;4-chloroazanidylsulfonylbenzoate[2]
- CAS Number: 61477-95-0[2][3][4][5]
- Molecular Formula:  $C_7H_4ClNNa_2O_4S$ [2]

- SMILES Code: C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)N(Cl)[Na+].[Na+]

## Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of **Monalazone disodium**.

Property	Value	Source
Molecular Weight	279.61 g/mol	[5]
Boiling Point	576.85 °C (Predicted)	ChemicalBook
Density	1.612 g/cm <sup>3</sup> (Predicted)	ChemicalBook
Water Solubility	410 g/L at 20°C	ChemicalBook
LogP (Octanol-Water Partition Coefficient)	1.45 (Predicted)	ChemicalBook
Melting Point	Data not available	
pKa	Data not available	

Note: Some of the available data are predicted values and should be confirmed by experimental analysis for rigorous drug development programs.

## Experimental Protocols

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. While specific experimental details for **Monalazone disodium** are not extensively published, the following are general, widely accepted methodologies for determining key parameters.

### Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

- Add an excess amount of **Monalazone disodium** to a vial containing a buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4).
- Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solids.
- Analyze the concentration of **Monalazone disodium** in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The experiment should be performed in triplicate to ensure accuracy.

Caption: Workflow for the shake-flask solubility determination method.

## Determination of Lipophilicity (LogP/LogD)

The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water.

Principle: The compound is dissolved in one phase and allowed to partition between the two immiscible liquids. The concentration in each phase is measured at equilibrium.

Methodology:

- Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

- Prepare a stock solution of **Monalazone disodium** in the aqueous phase.
- Mix a known volume of the aqueous stock solution with a known volume of the n-octanol phase in a separatory funnel.
- Shake the funnel for a set period to allow for partitioning.
- Allow the two phases to separate completely.
- Measure the concentration of **Monalazone disodium** in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).
- Calculate the partition coefficient as  $P = [\text{Concentration in octanol}] / [\text{Concentration in aqueous phase}]$ .
- LogP is the logarithm of P.

## Mechanism of Action: A Conceptual Overview

**Monalazone disodium** is classified as a vaginal disinfectant and spermicidal agent.<sup>[1]</sup> Its mechanism of action is believed to be related to its chemical structure, particularly the N-chloro group on the sulfonamide moiety.

**Disinfectant Action:** Compounds containing an N-chloro group, such as chloramines, are known to be oxidizing agents. It is hypothesized that **Monalazone disodium** acts by releasing active chlorine, which can denature proteins and disrupt enzymatic functions within microorganisms, leading to their inactivation.

**Spermicidal Action:** The spermicidal effect is likely due to the disruption of the sperm cell membrane integrity. The interaction of the compound with the lipid bilayer and membrane proteins of spermatozoa can lead to increased permeability, loss of essential intracellular components, and ultimately, sperm immobilization and death.

Caption: Conceptual diagram of the proposed disinfectant and spermicidal mechanisms.

## Stability and Storage

For optimal stability, **Monalazone disodium** should be stored in a dry, dark place. Short-term storage can be at 0 - 4 °C, while long-term storage is recommended at -20 °C. The compound is soluble in DMSO.

## Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Monalazone disodium**. The tabulated data, along with the outlined experimental protocols and conceptual mechanism of action, serve as a valuable resource for researchers and professionals engaged in the development of formulations containing this active pharmaceutical ingredient. Further experimental validation of the predicted values and a more in-depth investigation into its precise molecular mechanisms are warranted to fully characterize this compound for therapeutic applications.

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